REACTION_SMILES
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[CH2:6]([CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])[N:12]([CH2:13][CH2:14][C:15]#[N:16])[CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22].[CH3:1][CH2:2][OH:3].[CH:24]([Cl:25])([Cl:26])[Cl:27].[K+:5].[OH-:4].[OH2:23]>>[CH2:6]([CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])[NH:12][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH2:22]
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Name
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C=CCCCCN(CCC#N)CCCCC=C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCCN(CCC#N)CCCCC=C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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C=CCCCCNCCCCC=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |